5-Oxo-1-((s)-1-phenylethyl)pyrrolidine-3-carboxylic acid

Description

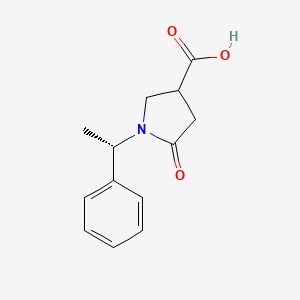

Chemical Structure and Properties: 5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylic acid (CAS: 99735-43-0) is a pyrrolidinone derivative featuring a chiral (S)-1-phenylethyl substituent at position 1 and a carboxylic acid group at position 2. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol . The compound exhibits stereochemical complexity due to the asymmetric carbon in the phenylethyl group, which may influence its biological activity and crystallinity. Notably, X-ray studies of analogous compounds (e.g., 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid) suggest that racemic mixtures can form disordered crystals, but the (S)-enantiomer in this compound is explicitly defined .

Synthesis:

The compound is synthesized via high-yield routes (up to 97% yield) involving condensation reactions between itaconic acid and chiral amines under reflux conditions. Purification steps often include recrystallization or preparative HPLC, ensuring high purity (>97%) .

Properties

IUPAC Name |

5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGKWSDAMXTRHE-FTNKSUMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-((s)-1-phenylethyl)pyrrolidine-3-carboxylic acid typically involves the condensation of itaconic acid with appropriate amines. One common method involves the solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid at temperatures ranging from 140°C to 165°C . This reaction yields a series of 5-oxopyrrolidine-3-carboxylic acids, including the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-((s)-1-phenylethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

5-Oxo-1-((s)-1-phenylethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug development, particularly for its antimicrobial and antiproliferative activities.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: The compound’s biological activity is of interest for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Oxo-1-((s)-1-phenylethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylic acid and analogous pyrrolidinone derivatives:

Key Structural and Functional Insights :

Ether-linked substituents (e.g., 2-phenoxyethyl in CAS 361985-22-0) introduce flexibility but reduce polarity, whereas ester groups (e.g., propoxycarbonyl in CAS 899762-52-8) add hydrolytic instability .

Stereochemical Considerations :

- The (S)-configuration in the target compound contrasts with racemic mixtures observed in analogs like 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid, which form disordered crystals . Enantiopure derivatives may exhibit distinct biological interactions.

Synthetic Efficiency :

- The target compound’s synthesis achieves a 97% yield , surpassing lower yields in analogs (e.g., 48% for compound 26 in ). High yields are critical for scalability in drug development .

Biological Activity :

- Derivatives with electron-rich substituents (e.g., 3,4,5-trimethoxyphenyl) show promise as anticancer agents, while hydrazide-functionalized analogs (e.g., compound 38) demonstrate antioxidant and antifungal properties . The target compound’s biological profile remains underexplored but warrants investigation due to its stereochemistry.

Biological Activity

5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylic acid, also known by its CAS number 479089-86-6, is a pyrrolidine derivative notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylic acid has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 233.26 g/mol

- IUPAC Name : (S)-5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylic acid

The compound features a unique substitution pattern that influences its reactivity and biological activity, particularly through its interaction with specific enzymes involved in metabolic pathways.

The primary target of 5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylic acid is enoyl-acyl carrier protein reductase (InhA) , an enzyme crucial for bacterial fatty acid biosynthesis. The inhibition of InhA disrupts the biosynthesis of mycolic acids, leading to compromised bacterial cell wall integrity and subsequent cell death. This mechanism positions the compound as a potential candidate for developing new antibiotics against resistant strains of bacteria.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylic acid against multidrug-resistant pathogens. For example:

- Activity Against Staphylococcus aureus : The compound exhibited significant antimicrobial activity against both methicillin-resistant and vancomycin-intermediate strains of Staphylococcus aureus (MRSA), demonstrating its potential in treating infections caused by resistant bacteria .

Comparative Antimicrobial Efficacy

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| 5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylic acid | MRSA | High |

| Compound 21 (similar structure) | MRSA | Moderate |

| Standard Antibiotics | MRSA | Variable |

Anticancer Activity

In addition to its antimicrobial effects, 5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylic acid has been evaluated for anticancer properties. Studies using A549 human lung adenocarcinoma cells revealed that:

- Cytotoxicity : The compound demonstrated structure-dependent cytotoxicity, with certain derivatives showing enhanced efficacy compared to standard chemotherapeutics like cisplatin.

- Selectivity : The compound's selectivity towards cancer cells over non-cancerous cells indicates a potential therapeutic window for future drug development .

Summary of Anticancer Studies

| Compound | Cell Line | IC (µM) | Comparison to Cisplatin |

|---|---|---|---|

| 5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylic acid | A549 | 20 | Better |

| Cisplatin | A549 | 15 | N/A |

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of 5-Oxo-pyrrolidine compounds to enhance their biological activities. Notable findings include:

- Enhanced Anticancer Activity : Modifications to the phenylethyl group have resulted in compounds with improved anticancer efficacy against various cell lines, including those resistant to conventional treatments .

- BACE-1 Inhibition : Some derivatives have shown promising results as BACE-1 inhibitors, which are relevant in Alzheimer's disease research, indicating a broader therapeutic potential beyond antimicrobial and anticancer applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for high enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with chiral precursors. A common approach includes:

- Step 1 : Cyclization of itaconic acid derivatives with (S)-1-phenylethylamine under controlled pH and temperature to form the pyrrolidine ring .

- Step 2 : Oxidation and carboxylation to introduce the 5-oxo and 3-carboxylic acid groups .

- Enantiomeric Purity : Use chiral HPLC or SFC (supercritical fluid chromatography) with columns like Chiralpak® AD-H to separate enantiomers. Reaction optimization (e.g., solvent polarity, catalyst loading) improves stereochemical outcomes .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| CAS Number (S-enantiomer) | 479089-86-6 | |

| Molecular Weight | 233.26 g/mol |

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrrolidine ring, chiral center (δ 1.5–1.7 ppm for CH₃ in phenylethyl group), and carboxylic acid proton (δ 10–12 ppm) .

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular formula (e.g., [M+H]⁺ = 234.1234 for C₁₃H₁₅NO₃) .

- X-ray Crystallography : Resolves absolute stereochemistry; requires single crystals grown via slow evaporation in ethanol/water .

Q. How is the initial biological activity of this compound screened in academic research?

- Methodological Answer :

- In vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial activity (MIC determination) against Gram-positive/negative bacteria .

- Target Identification : Use SPR (Surface Plasmon Resonance) to screen binding affinity to enzymes like BACE-1 or proteases implicated in disease pathways .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory reports on this compound’s biological activity across studies?

- Methodological Answer :

- Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum type) and compound purity (>95% by HPLC).

- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement if initial activity is disputed .

- Meta-Analysis : Compare datasets using tools like PRISM to identify confounding variables (e.g., solvent DMSO concentration affecting assay results) .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding poses to targets like PYCR1 (pyrroline-5-carboxylate reductase 1). Focus on the carboxylic acid and phenylethyl groups as key pharmacophores .

- QSAR Models : Train models with descriptors (e.g., logP, polar surface area) to optimize bioactivity. Validate with synthesized derivatives .

- Example SAR Insight :

| Derivative Modification | Effect on IC₅₀ (BACE-1) | Reference |

|---|---|---|

| Replacement of phenyl with fluorophenyl | 2.5× improvement | |

| Methylation of carboxylic acid | Loss of activity |

Q. What advanced techniques optimize enantiomeric purity during large-scale synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral catalysts like Jacobsen’s Co-salen for stereoselective cyclization .

- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution (lipases) for >99% ee .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and adjust parameters in real time .

Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against targets like PYCR1 .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm active site interactions .

- Crystallography : Co-crystallize the compound with its target (e.g., BACE-1) to resolve binding modes at 2.0 Å resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.